

Mass Spectrometry of 6-Bromo-8-methoxyquinoline: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-8-methoxyquinoline

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This technical guide provides a detailed overview of the predicted mass spectrometric behavior of **6-Bromo-8-methoxyquinoline**. Due to the absence of publicly available experimental mass spectra for this specific compound, this document outlines a plausible fragmentation pattern based on established principles of mass spectrometry and data from structurally analogous compounds, such as quinoline derivatives, aryl halides, and aryl ethers. The information herein serves as a valuable resource for identifying and characterizing **6-Bromo-8-methoxyquinoline** in analytical workflows.

Physicochemical Properties and Molecular Ion Profile

6-Bromo-8-methoxyquinoline has the molecular formula $C_{10}H_8BrNO$. The presence of a bromine atom is a key feature that dictates its mass spectrum, as bromine has two stable isotopes, ^{79}Br and ^{81}Br , with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₈ BrNO	[1]
Average Molecular Weight	~238.08 g/mol	[2]
Exact Mass (C ₁₀ H ₈ ⁷⁹ BrNO)	236.979 g/mol	[2]
Exact Mass (C ₁₀ H ₈ ⁸¹ BrNO)	238.977 g/mol	
Melting Point	65-66 °C	[3]

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak cluster.

Predicted Ion	m/z (Mass-to-Charge Ratio)	Expected Relative Abundance
[M] ⁺ (with ⁷⁹ Br)	237	~100%
[M+2] ⁺ (with ⁸¹ Br)	239	~98%

Proposed Fragmentation Pathway under Electron Ionization (EI)

The fragmentation of the **6-Bromo-8-methoxyquinoline** molecular ion is predicted to proceed through several key pathways, driven by the functionalities present: the quinoline core, the methoxy group, and the bromine substituent. The molecular ions are energetically unstable and can break apart into smaller, charged fragments and uncharged radicals.[4] Only the charged fragments are detected by the mass spectrometer.[4]

Key Fragmentation Mechanisms:

- **Loss of a Methyl Radical (•CH₃):** A common fragmentation pathway for aryl methyl ethers is the cleavage of the O–CH₃ bond, leading to the loss of a methyl radical. This results in a stable, resonance-delocalized cation.

- Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion can undergo further fragmentation by expelling a molecule of carbon monoxide.
- Loss of a Bromine Radical ($\bullet\text{Br}$): The C-Br bond can cleave, leading to the loss of a bromine radical. This fragmentation is common for aromatic halides.[5]
- Quinoline Ring Fission: The stable quinoline ring system can also fragment, typically involving the loss of a neutral molecule of hydrogen cyanide (HCN).[6]

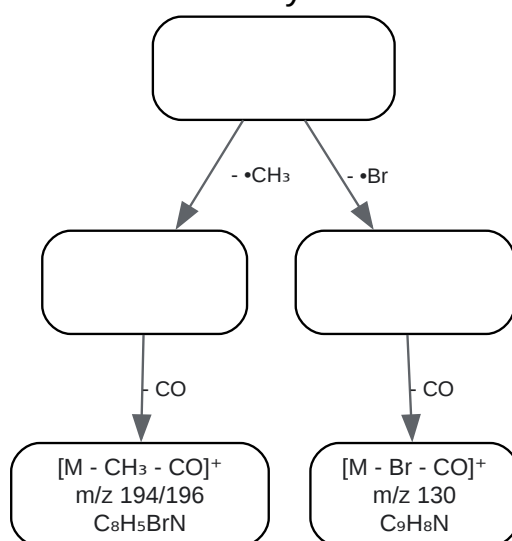
The following table summarizes the major predicted fragment ions for **6-Bromo-8-methoxyquinoline**.

m/z ($^{79}\text{Br}/^{81}\text{Br}$)	Proposed Ion Formula	Neutral Loss	Fragmentation Pathway Description
237 / 239	$[\text{C}_{10}\text{H}_8\text{BrNO}]^+$	-	Molecular Ion (M^+)
222 / 224	$[\text{C}_9\text{H}_5\text{BrNO}]^+$	$\bullet\text{CH}_3$	Loss of a methyl radical from the methoxy group (α -cleavage)
194 / 196	$[\text{C}_8\text{H}_5\text{BrN}]^+$	$\bullet\text{CH}_3$, CO	Subsequent loss of carbon monoxide from the $[\text{M}-\text{CH}_3]^+$ ion
158	$[\text{C}_{10}\text{H}_8\text{NO}]^+$	$\bullet\text{Br}$	Loss of a bromine radical from the molecular ion
130	$[\text{C}_9\text{H}_8\text{N}]^+$	$\bullet\text{Br}$, CO	Loss of carbon monoxide from the $[\text{M}-\text{Br}]^+$ ion
115	$[\text{C}_7\text{H}_5\text{N}]^+$	$\bullet\text{Br}$, $\bullet\text{CH}_3$, HCN	Loss of hydrogen cyanide from the $[\text{M}-\text{Br}-\text{CH}_3]^+$ fragment

Visualization of Proposed Fragmentation Pathway

The logical flow of the fragmentation cascade is illustrated in the diagram below.

Proposed EI Fragmentation Pathway of 6-Bromo-8-methoxyquinoline



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Caption: Predicted fragmentation of **6-Bromo-8-methoxyquinoline**.

Experimental Protocol

This section provides a generalized protocol for the analysis of **6-Bromo-8-methoxyquinoline** using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a common technique for volatile and semi-volatile organic compounds.^{[6][7]}

Sample Preparation

- **Standard Solution:** Prepare a stock solution of **6-Bromo-8-methoxyquinoline** at 1 mg/mL in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- **Working Solutions:** Create a series of dilutions from the stock solution to the desired concentration range (e.g., 1-100 µg/mL) for analysis.

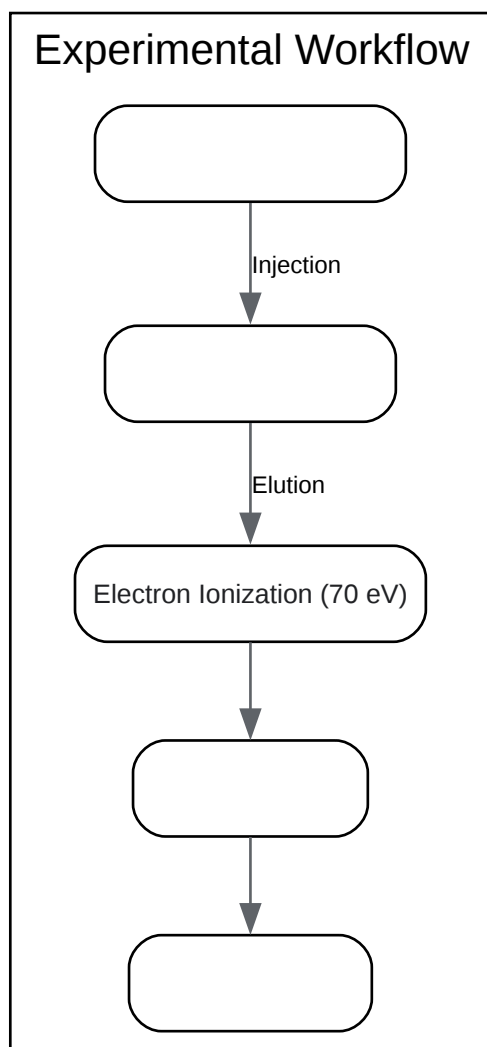
Instrumentation and Conditions

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., a quadrupole or time-of-flight analyzer).
- GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness, 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Injection: 1 μL of the sample solution injected in splitless mode.
- Inlet Temperature: 250 $^{\circ}\text{C}$.
- Oven Temperature Program:
 - Initial temperature: 100 $^{\circ}\text{C}$, hold for 2 minutes.
 - Ramp: Increase to 280 $^{\circ}\text{C}$ at a rate of 15 $^{\circ}\text{C}/\text{min}$.
 - Final hold: Hold at 280 $^{\circ}\text{C}$ for 5 minutes.

Mass Spectrometer Parameters

- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.[\[6\]](#)
- Ion Source Temperature: 230 $^{\circ}\text{C}$.[\[6\]](#)
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.
- Data Acquisition: Full scan mode.

The workflow for this analysis is depicted below.



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Caption: General workflow for GC-MS analysis.

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References

- 1. Buy 8-Bromo-6-methoxyquinoline | 50488-36-3 [smolecule.com]

- 2. 6-Bromo-2-methoxyquinoline | C₁₀H₈BrNO | CID 10657538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-BROMO-6-METHOXYQUINOLINE CAS#: 50488-36-3 [amp.chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chempap.org [chempap.org]
- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
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